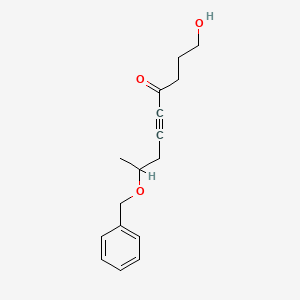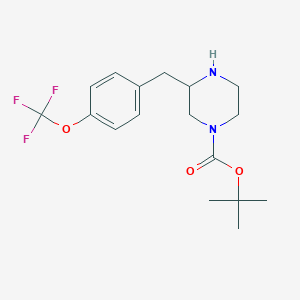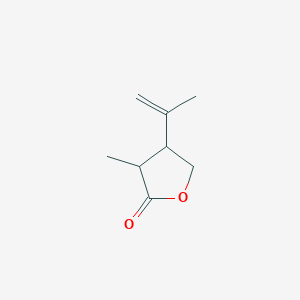
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule, such as a hydroxy acid or an ester, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one involves its interaction with molecular targets and pathways within a system. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-2-one (Butyrolactone): A simpler analog without the methyl and prop-1-en-2-yl groups.
3-(prop-2-yn-1-yl)oxolan-2-one: A structurally similar compound with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group.
Uniqueness
3-Methyl-4-(prop-1-en-2-yl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
633315-80-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-methyl-4-prop-1-en-2-yloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5(2)7-4-10-8(9)6(7)3/h6-7H,1,4H2,2-3H3 |
Clé InChI |
CZKVPCCCXTYAGR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(COC1=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
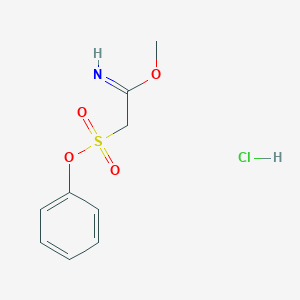
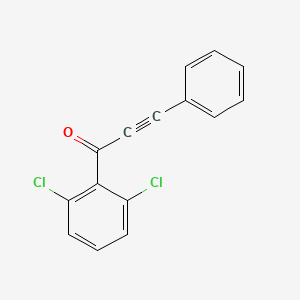
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
